N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(26)24-9-10-25-11-12-27-18(14-25)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYAHVCGFWDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Phenylmorpholin-4-yl)ethylamine
Reaction Scheme :
$$
\text{Diethanolamine} + \text{Bromobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Phenylmorpholine} \xrightarrow{\text{Ethylamine, HATU}} \text{2-(2-Phenylmorpholin-4-yl)ethylamine}
$$
Conditions :
- Cyclization : Potassium carbonate (1.5 equiv) in DMF at 80°C for 12 hours.
- Amine Functionalization : HATU (1.2 equiv) and DIPEA (3 equiv) in dichloromethane (DCM) at 25°C.
Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
Procedure :
Amide Coupling Reaction
General Protocol :
$$
\text{3-(Trifluoromethyl)benzoyl chloride} + \text{2-(2-Phenylmorpholin-4-yl)ethylamine} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}
$$
Optimized Conditions :
Purification :
- Column chromatography (silica gel, ethyl acetate:methanol = 9:1).
- Recrystallization from ethanol/water (7:3) improves purity to >99%.
Analytical Validation and Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, Ar-H), 7.85–7.45 (m, 7H, Ar-H), 4.32 (t, J = 6.4 Hz, 2H, N-CH2), 3.72–3.55 (m, 4H, morpholine-O-CH2), 2.65–2.50 (m, 4H, morpholine-N-CH2).
- 13C NMR : δ 167.2 (C=O), 138.5–125.1 (Ar-C), 123.8 (CF3, q, J = 288 Hz), 67.3 (morpholine-O-CH2), 53.8 (morpholine-N-CH2).
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Coupling Agents
The choice of coupling agent significantly impacts reaction efficiency:
| Coupling Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| HATU | 89 | 99 | <1% acylurea |
| EDC/HOBt | 82 | 97 | 5% N-acylurea |
| DCC | 75 | 95 | 8% dicyclohexylurea |
HATU outperforms EDC and DCC due to reduced racemization and by-product formation.
Industrial-Scale Production Considerations
Process Intensification :
- Continuous Flow Synthesis : Reduces reaction time to 2 hours with 91% yield.
- Solvent Recycling : DCM recovery via distillation (>95% efficiency).
Cost Analysis :
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| HATU | 12,000 | 58 |
| 3-(Trifluoromethyl)benzoic acid | 1,200 | 25 |
| Solvents | 300 | 10 |
Alternatives like EDC lower reagent costs but require additional purification steps.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability :
Morpholine Ring Oxidation :
Green Chemistry Alternatives
Recent Advances :
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Core Benzamide Derivatives with Trifluoromethyl Groups
Several benzamide analogs share the trifluoromethyl substitution but differ in substituent chemistry:
Key Insight: The trifluoromethyl group is a common pharmacophore for enhancing stability, but the morpholine-ethyl chain in the target compound distinguishes it from urea-linked or phenolic analogs .
Heterocyclic Substituents: Morpholine vs. Piperazine/Piperidine
The morpholine ring (O-heterocycle) contrasts with nitrogen-containing analogs:
Key Insight : Morpholine’s lower basicity compared to piperidine/piperazine could reduce off-target interactions, while its oxygen may engage in hydrogen bonding .
Pharmacological and Physicochemical Properties
A comparison of key properties:
Key Insight: The target compound’s balance of lipophilicity and solubility may optimize blood-brain barrier penetration for CNS applications, unlike phenolic or piperazine-based analogs .
Q & A
Q. How can researchers optimize the synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide to improve yield and purity?
- Methodological Answer : Optimization involves stepwise control of reaction parameters. For amide bond formation, use trifluoromethyl-substituted benzoyl chloride with stoichiometric equivalents of morpholine-containing ethylamine derivatives under inert conditions (e.g., nitrogen atmosphere). Key factors include:
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent Selection : Dichloromethane or DMF enhances solubility of aromatic intermediates .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and ¹H NMR (e.g., trifluoromethyl peak at δ 125–130 ppm in CDCl₃) ensures intermediate stability .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is essential:
- ¹H/¹³C NMR : Assign peaks for morpholine protons (δ 3.5–4.0 ppm, multiplet) and trifluoromethyl-substituted aromatic protons (δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 447.17) .
- X-ray Crystallography : Resolve stereochemistry of the morpholine ring and amide bond geometry, if single crystals are obtained via slow evaporation in acetonitrile .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?
- Methodological Answer : SAR studies require systematic structural modifications and parallel biological assays:
- Variation of Substituents : Replace the trifluoromethyl group with cyano (-CN) or nitro (-NO₂) to assess electronic effects on receptor binding. Compare IC₅₀ values in enzyme inhibition assays .
- Morpholine Ring Modifications : Introduce methyl or phenyl groups at the 2-position of morpholine to evaluate steric effects on pharmacokinetics .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs, validated by SPR (surface plasmon resonance) binding assays .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?
- Methodological Answer : Address discrepancies through:
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways. Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzyme involvement .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. If in vivo activity is lower than in vitro, consider prodrug strategies to enhance absorption .
- Tissue Distribution Studies : Radiolabel the compound with ¹⁴C or ³H and quantify accumulation in target organs via scintillation counting .
Q. How can researchers investigate the interaction of this compound with biological targets using biophysical methods?
- Methodological Answer : Employ:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to receptors like serotonin transporters or ion channels .
- Cryo-EM : Resolve binding conformations with recombinant proteins (e.g., β-arrestin complexes) at near-atomic resolution .
- Fluorescence Polarization : Tag the compound with FITC and monitor competitive displacement by known ligands in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
